(-)-Citrinin-13C,d2 chemical structure and properties
(-)-Citrinin-13C,d2 chemical structure and properties
An In-depth Technical Guide to (-)-Citrinin-13C,d2: Structure, Properties, and Applications in Analytical Sciences
Introduction
(-)-Citrinin-13C,d2 is a stable isotope-labeled derivative of the mycotoxin citrinin. Mycotoxins, secondary metabolites produced by various fungi, are a significant concern in food safety and toxicology due to their potential adverse health effects.[1][2] Citrinin, produced by species of Aspergillus, Penicillium, and Monascus, is known for its nephrotoxic, hepatotoxic, and embryocidal properties.[1][3] The accurate quantification of citrinin in complex matrices such as food, feed, and biological fluids is crucial for risk assessment and regulatory compliance. The use of isotopically labeled internal standards, such as (-)-Citrinin-13C,d2, is the gold standard for analytical methods like liquid chromatography-mass spectrometry (LC-MS), as it allows for precise and accurate quantification by correcting for matrix effects and variations during sample preparation.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (-)-Citrinin-13C,d2 for researchers, scientists, and professionals in drug development and food safety.
Chemical Structure and Physicochemical Properties
The chemical structure of (-)-Citrinin-13C,d2 is identical to that of its unlabeled counterpart, with the exception of the incorporation of one carbon-13 atom and two deuterium atoms at specific positions within the molecule. This isotopic labeling results in a higher molecular weight, which allows for its differentiation from the native citrinin in mass spectrometric analysis.
Table 1: Physicochemical Properties of (-)-Citrinin and its Isotopologue
| Property | (-)-Citrinin | (-)-Citrinin-13C,d2 | References |
| Molecular Formula | C₁₃H₁₄O₅ | C₁₂¹³CH₁₂D₂O₅ | [5] |
| Molecular Weight | 250.25 g/mol | Approx. 253.27 g/mol | [5] |
| CAS Number | 518-75-2 | 1329611-85-9 | [5] |
| Appearance | Lemon-yellow crystalline solid | Yellow crystalline solid | [5][6] |
| Melting Point | 175 °C (decomposes) | Not explicitly reported, but expected to be similar to the unlabeled compound. | [5] |
| Solubility | Insoluble in water; soluble in polar organic solvents like ethanol, DMSO, and DMF. | Expected to have similar solubility to the unlabeled compound. | [5][7] |
| UV Absorption (in Methanol) | 250 nm and 333 nm | Expected to be identical to the unlabeled compound. | [6] |
| Fluorescence | Emits yellow fluorescence under long-wave UV light. | Expected to be identical to the unlabeled compound. | [6] |
Synthesis of Isotopically Labeled Citrinin
The synthesis of isotopically labeled citrinin is a complex process that involves multiple steps to introduce the stable isotopes at specific positions. While the biosynthesis of citrinin by fungi involves the polyketide pathway, the production of isotopically labeled standards for analytical purposes is typically achieved through chemical synthesis to ensure high purity and specific labeling patterns.[8]
A large-scale, diastereoselective total synthesis of a ¹³C₃-labeled citrinin has been reported, which provides a blueprint for the synthesis of other isotopologues like (-)-Citrinin-13C,d2.[9][10][11] The general strategy involves the construction of the benzopyran core structure followed by the introduction of the carboxylic acid and methyl groups. The isotopic labels are typically introduced using labeled precursors in key synthetic steps. For (-)-Citrinin-13C,d2, this would likely involve the use of a ¹³C-labeled methyl source and a deuterated reducing agent at appropriate stages of the synthesis.
The ability to chemically synthesize these labeled standards is crucial for their availability and application in routine analytical testing, ensuring a reliable supply of high-purity internal standards for accurate mycotoxin quantification.[]
Application in Quantitative Analysis: Isotope Dilution Mass Spectrometry
The primary application of (-)-Citrinin-13C,d2 is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of citrinin in various samples.[4] IDMS is a powerful analytical technique that corrects for analyte losses during sample preparation and mitigates matrix effects, which are common challenges in the analysis of complex samples like food and biological fluids.[13]
Experimental Workflow for Citrinin Quantification in Red Yeast Rice using LC-MS/MS
The following is a representative workflow for the quantification of citrinin in a red yeast rice supplement, a product where citrinin can be a contaminant.[14][15]
Caption: Workflow for the quantification of citrinin using an isotopically labeled internal standard.
Detailed Experimental Protocol
1. Sample Preparation and Extraction:
-
Weigh 1.0 g of the homogenized red yeast rice sample into a 50 mL polypropylene centrifuge tube.
-
Add a known amount of (-)-Citrinin-13C,d2 internal standard solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile).
-
Add 10 mL of an extraction solvent mixture (e.g., acetonitrile/water/acetic acid, 80:19:1, v/v/v).
-
Vortex vigorously for 1 minute and then shake for 60 minutes on a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
2. Sample Clean-up (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 3 mL of methanol followed by 3 mL of water.
-
Load 1 mL of the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Elute the analyte and the internal standard with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 500 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate citrinin from matrix components.
- Injection Volume: 5 µL.
-
Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (citrinin can ionize in both).
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both native citrinin and (-)-Citrinin-13C,d2.
-
Example transitions for citrinin (positive mode): m/z 251.1 → 233.1, 205.1
-
Example transitions for (-)-Citrinin-13C,d2 (positive mode): m/z 254.1 → 236.1, 208.1
4. Data Analysis:
-
Integrate the peak areas of the selected MRM transitions for both the native citrinin and the (-)-Citrinin-13C,d2 internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Quantify the concentration of citrinin in the sample using a calibration curve prepared with known concentrations of native citrinin and a fixed concentration of the internal standard.
Toxicological Profile of Citrinin
While (-)-Citrinin-13C,d2 is used in small quantities for analytical purposes and is not intended for consumption, understanding the toxicology of the parent compound, citrinin, is essential for safe handling and for appreciating the importance of its accurate quantification.
Citrinin is primarily known as a nephrotoxin, causing damage to the kidneys.[2][16] It has also been shown to be hepatotoxic (damaging to the liver), embryocidal, and fetotoxic in animal studies.[1][3] The mechanisms of citrinin toxicity are complex and are thought to involve the induction of oxidative stress, mitochondrial dysfunction, and apoptosis (programmed cell death).[7][16]
Table 2: Summary of Citrinin's Toxicological Effects
| Toxicological Endpoint | Description | References |
| Nephrotoxicity | Primary toxic effect, leading to kidney damage. | [2][16] |
| Hepatotoxicity | Can cause damage to liver cells. | [3] |
| Genotoxicity | Evidence is mixed, with some studies showing genotoxic potential. | [1] |
| Carcinogenicity | Classified as a Group 3 carcinogen by IARC (not classifiable as to its carcinogenicity to humans). | [5] |
| Reproductive and Developmental Toxicity | Has shown embryocidal and fetotoxic effects in animal models. | [1][3] |
Due to these toxic properties, many countries have established regulatory limits for citrinin in various food commodities, particularly in red yeast rice and its supplements.[6] The use of reliable analytical methods, facilitated by internal standards like (-)-Citrinin-13C,d2, is therefore critical for enforcing these regulations and protecting public health.
Safety and Handling
As with any chemical substance, (-)-Citrinin-13C,d2 and its parent compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment such as gloves, lab coats, and safety glasses.[17][18] It should be handled in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.[17] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
(-)-Citrinin-13C,d2 is an indispensable tool for the accurate and reliable quantification of the mycotoxin citrinin in a variety of matrices. Its use as an internal standard in isotope dilution mass spectrometry provides a robust methodology for researchers and analytical laboratories involved in food safety, toxicology, and drug development. A thorough understanding of its chemical properties, the principles of its application, and the toxicological significance of the parent compound is essential for its effective and safe use. The continued availability of high-purity, isotopically labeled standards like (-)-Citrinin-13C,d2 will be crucial for advancing our ability to monitor and control mycotoxin contamination in the global food supply.
References
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Citrinin. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]
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Food Toxicity of Mycotoxin Citrinin and Molecular Mechanisms of Its Potential Toxicity Effects through the Implicated Targets Predicted by Computer-Aided Multidimensional Data Analysis. (2023, March 26). MDPI. Retrieved from [Link]
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Mechanisms underlying citrinin-induced toxicity via oxidative stress and apoptosis-mediated by mitochondrial-dependent pathway in SH-SY5Y cells. (2022, September 6). PubMed. Retrieved from [Link]
- SAFETY DATA SHEET - Citrinin. (n.d.). Fisher Scientific.
- Large-scale total synthesis of 13C3-labeled citrinin and its metabolite dihydrocitrinone. (n.d.).
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Introduction and Safety Evaluation of Citrinin in Foods. (2017, August 7). SciSpace. Retrieved from [Link]
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TOXICOLOGICAL PROPERTIES OF MYCOTOXIN CITRININ. (2016, February 8). Journal of microbiology, biotechnology and food sciences. Retrieved from [Link]
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Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study. (n.d.). MDPI. Retrieved from [Link]
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Toxicological properties of citrinin. (n.d.). PubMed. Retrieved from [Link]
- Large-scale total synthesis of 13C3-labeled citrinin and its metabolite dihydrocitrinone. (n.d.).
- L-Citrulline CHR CAS No 372-75-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). DIMI.
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C-13 internal standards for mycotoxins analysis: trend or necessity? (2021, October 28). New Food magazine. Retrieved from [Link]
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Large-scale total synthesis of 13C3-labeled citrinin and its metabolite dihydrocitrinone | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) Toxicological Properties of Citrinin. (n.d.). ResearchGate. Retrieved from [Link]
- development and validation of lc-ms/ms method for the citrinin determination in red rice. (2019, February 28).
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(PDF) A Validated RP-HPLC Method for the Determination of Citrinin in Xuezhikang Capsule and other Monascus-Fermented Products. (n.d.). ResearchGate. Retrieved from [Link]
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DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR THE CITRININ DETERMINATION IN RED RICE. (2019, February 15). FIMEK. Retrieved from [Link]
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Biosynthetic Pathway of Citrinin in the Filamentous Fungus Monascus ruber as Revealed by 13C Nuclear Magnetic Resonance. (n.d.). PMC - NIH. Retrieved from [Link]
- An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. (n.d.).
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